molecular formula C12H14BrN3OS B14914577 5-Bromo-N-(1-(1,5-dimethyl-1h-pyrazol-4-yl)ethyl)thiophene-3-carboxamide

5-Bromo-N-(1-(1,5-dimethyl-1h-pyrazol-4-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B14914577
M. Wt: 328.23 g/mol
InChI Key: ZQVOFOOIMLCSNP-UHFFFAOYSA-N
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Description

This compound features a thiophene core substituted with a bromine atom at position 5 and a carboxamide group at position 3. The carboxamide is linked to a 1,5-dimethyl-1H-pyrazole moiety via an ethyl spacer. Its molecular formula is C₁₂H₁₄BrN₃OS (molecular weight ≈ 328 g/mol).

Properties

Molecular Formula

C12H14BrN3OS

Molecular Weight

328.23 g/mol

IUPAC Name

5-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]thiophene-3-carboxamide

InChI

InChI=1S/C12H14BrN3OS/c1-7(10-5-14-16(3)8(10)2)15-12(17)9-4-11(13)18-6-9/h4-7H,1-3H3,(H,15,17)

InChI Key

ZQVOFOOIMLCSNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C(C)NC(=O)C2=CSC(=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(1-(1,5-dimethyl-1h-pyrazol-4-yl)ethyl)thiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, alkoxides

Major Products

    Oxidation: Oxidized thiophene derivatives

    Reduction: Reduced carboxamide derivatives

    Substitution: Substituted thiophene derivatives

Mechanism of Action

The mechanism of action of 5-Bromo-N-(1-(1,5-dimethyl-1h-pyrazol-4-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites. The thiophene ring can participate in π-π stacking interactions, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The following compounds share core heterocyclic motifs (thiophene, pyrazole, or pyrimidine) and functional groups (carboxamide, bromine):

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
5-Bromo-N-(1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl)thiophene-3-carboxamide Thiophene + pyrazole 5-Br (thiophene); 1,5-dimethyl (pyrazole); ethyl spacer ~328
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide (4k) Thiophene + pyrazole 5-Br (thiophene); 3,5-di-tert-butyl-4-hydroxyphenyl; aminosulfonylphenyl 596.25
3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (2w) Pyrazole + naphthalene 3-Br (pyrazole); dimethylamino-naphthalenesulfonyl; chloropyridine ~700 (estimated)
5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14) Pyrimidine + benzothiazole 5-Br (pyrimidine); ethoxy-benzothiazole; methylsulfanyl ~440 (estimated)
Key Observations:
  • Substitution Patterns : The target compound’s bromine on thiophene (position 5) contrasts with 4k’s bromine at thiophene-2 and 2w’s bromine at pyrazole-3. Positional differences influence electronic properties and binding interactions .
  • Heterocyclic Diversity : Z14’s pyrimidine-benzothiazole core versus the target’s thiophene-pyrazole system highlights trade-offs between aromatic stacking and solubility .

Physicochemical Properties

  • Lipophilicity (LogP) : The target compound’s logP is estimated to be ~2.5 (moderate), favoring better absorption than 4k (logP >4 due to tert-butyl groups) but lower than Z14 (~3.0 with methylsulfanyl) .
  • Solubility : The ethyl spacer and absence of polar groups (e.g., sulfonamide in 4k) may reduce aqueous solubility compared to 2w, which has a naphthalenesulfonyl group .
  • Hydrogen Bonding: The carboxamide group in the target compound supports hydrogen bonding, similar to 4k and 2w, but with fewer donor/acceptor sites than Z14’s benzothiazole .

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